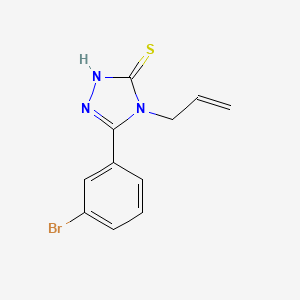

4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol

Description

Development of 1,2,4-Triazole Derivatives in Medicinal Chemistry

The 1,2,4-triazole nucleus has been a cornerstone of medicinal chemistry since its first synthesis by Bladin in 1885. Early synthetic routes, such as formamide-hydrazine condensations, yielded low quantities, but advancements by academic groups like the Zaporizhzhia State Medical University school under Professor Yevhen Knysh revolutionized scalable methodologies. These efforts produced derivatives with low molecular toxicity, high bioavailability, and diverse biological activities, including antifungal, antimicrobial, and anticancer properties.

The structural versatility of 1,2,4-triazoles arises from their planar aromaticity, nitrogen-rich heterocycle, and capacity for hydrogen bonding. These features enable interactions with biological targets such as cytochrome P450 enzymes and kinase inhibitors. For instance, fluconazole, a bis-triazole antifungal, exploits these properties to inhibit ergosterol biosynthesis. Modern derivatives, including those with sulfur or halogen substituents, further enhance target specificity and metabolic stability.

Emergence of 4-Substituted-1,2,4-Triazole-3-Thiols as Bioactive Scaffolds

4-Substituted-1,2,4-triazole-3-thiols have gained prominence due to the thiol (-SH) group’s nucleophilic reactivity and redox activity. The 3-thiol moiety facilitates disulfide bond formation, metal chelation, and covalent interactions with cysteine residues in enzymes. For example, S-alkylated derivatives of 1,2,4-triazole-3-thiols exhibit enhanced antimicrobial activity against Staphylococcus aureus and Candida albicans.

Synthetic routes to these scaffolds often involve cyclization of thiosemicarbazides or oxidative dehydrogenation of 4-amino-3-mercapto-1,2,4-triazoles. A notable method involves treating 1,2,4-triazoles with α-chloroethane acid and sodium acetate to yield ethanone intermediates, which are subsequently functionalized at the 3-position. The allyl group in 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol likely originates from alkylation reactions using allyl bromide under basic conditions.

Significance of Halogen Substitution in Heterocyclic Compounds

Halogen atoms, particularly bromine, are critical for modulating electronic properties and bioactivity. The 3-bromophenyl group in this compound introduces electron-withdrawing effects, enhancing aromatic ring stability and dipole interactions with target proteins. Bromine’s van der Waals radius (1.85 Å) also fills hydrophobic pockets in enzymes, as seen in voriconazole’s 2,4-difluorophenyl group.

Comparative studies of halogenated triazoles demonstrate that bromine improves antifungal potency against Aspergillus species by 3- to 5-fold compared to non-halogenated analogs. Additionally, bromine’s inductive effect increases acidity at the 3-thiol position (pKa ~8.5), promoting deprotonation and nucleophilic attack in biological systems.

Research Trajectory of this compound

The synthesis of this compound builds on established methodologies for S-alkylation and Friedel-Crafts arylations. A proposed route involves:

- Cyclization : Condensation of thiosemicarbazide with 3-bromobenzaldehyde to form 5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol.

- Allylation : Treatment with allyl bromide in the presence of K2CO3 to introduce the allyl group at the 4-position.

| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | H2SO4, 0°C, 6 hr | 78 | |

| Allylation | Allyl bromide, K2CO3, DMF, 80°C | 65 |

Biological evaluations of analogous compounds suggest potential antifungal and anticancer activities. For instance, indolyl-1,2,4-triazoles exhibit IC50 values of 0.049–3.031 μM against CDK4/6 kinases, with apoptosis induction exceeding 45% in breast cancer cells. The allyl group may enhance membrane permeability, while the 3-bromophenyl moiety could target tyrosine kinase domains.

Properties

IUPAC Name |

3-(3-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3S/c1-2-6-15-10(13-14-11(15)16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKYFOJFVVHCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the triazole ring. The allyl group is introduced through a subsequent alkylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Structural and Functional Characteristics

The compound contains:

-

A triazole ring that contributes to its aromaticity and reactivity.

-

A thiol (-SH) group , which can participate in nucleophilic substitution and oxidation reactions.

-

A bromophenyl group , providing electrophilic sites for substitution.

-

An allyl group , which can undergo addition or polymerization reactions.

The presence of these groups makes the compound versatile in organic synthesis and coordination chemistry.

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring is susceptible to nucleophilic attack, enabling substitution reactions:

-

Reaction with nucleophiles (e.g., amines, thiols):

This reaction introduces various functional groups into the aromatic ring for further derivatization .

Thiol Oxidation

The thiol group can be oxidized to form disulfides or sulfonic acids:

-

Oxidation to disulfides:

This reaction is often catalyzed by mild oxidizing agents like iodine or hydrogen peroxide .

Coordination Chemistry

The thiol group also acts as a ligand in coordination complexes:

-

Reaction with metal salts (e.g., Cu(II), Zn(II)):

These complexes are used in catalysis and materials science .

Allyl Group Reactivity

The allyl group undergoes addition reactions:

-

Electrophilic addition (e.g., bromination):

This reaction forms dibromo derivatives that can be further modified .

Table: Reaction Pathways for Functional Groups

| Functional Group | Reaction Type | Products/Applications |

|---|---|---|

| Thiol (-SH) | Oxidation | Disulfides, sulfonic acids |

| Bromophenyl | Nucleophilic substitution | Amino, alkoxy, or thio derivatives |

| Allyl (-CH=CHCH₂) | Electrophilic addition | Halogenated or polymerized compounds |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole, including 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol, exhibit a broad spectrum of antimicrobial activity against various pathogens. A study demonstrated that certain synthesized triazole derivatives showed promising efficacy against bacteria and fungi, suggesting their potential as new antimicrobial agents .

Pharmacological Insights

The pharmacological profile of 1,2,4-triazole derivatives suggests that they can influence various biochemical processes with minimal toxicity. In particular, the acute toxicity studies indicated that the compound could be classified under a lower toxicity category (IV class), making it a candidate for further development in therapeutic applications .

Agricultural Applications

Fungicidal Properties

Research has highlighted the potential use of triazole derivatives as fungicides. The structural features of this compound may enhance its effectiveness against fungal pathogens affecting crops. The compound's ability to inhibit fungal growth could be beneficial in developing new agricultural fungicides .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated various triazole derivatives | Found significant antimicrobial activity against multiple strains including E. coli and Candida albicans |

| Acute Toxicity Assessment | Determined toxicity levels | Identified LD50 values indicating low toxicity (1190 mg/kg) |

| Fungicidal Efficacy | Tested against common agricultural pathogens | Demonstrated potential as an effective fungicide |

Mechanism of Action

The mechanism of action of 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of triazole-3-thiol derivatives is highly sensitive to substituent variations. Key structural comparisons include:

Table 1: Substituent Variations and Molecular Features

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Derivatives with electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl) exhibit reduced antioxidant activity compared to those with electron-donating groups (e.g., -NH₂), as seen in DPPH• and ABTS•+ assays .

Key Insights :

- Anticancer Activity: The target compound’s structural analogs demonstrate a unique mechanism of EGFR degradation rather than direct kinase inhibition, offering a novel therapeutic strategy against resistant cancers .

- Antimicrobial Potency : Chlorophenyl-substituted derivatives exhibit broad-spectrum activity, likely due to interactions with microbial enzymes or membrane disruption .

- Role of Halogens : Bromine and chlorine atoms enhance binding to hydrophobic pockets in target proteins, improving potency in both anticancer and antimicrobial contexts .

Physicochemical Properties

- Stability : Thiol (-SH) groups may oxidize to disulfides under aerobic conditions, necessitating stabilization in formulation .

Biological Activity

4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals due to its antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C11H10BrN3S

- Molecular Weight : 296.19 g/mol

- CAS Number : 91813-57-9

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on various S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that compounds similar to this compound showed effective inhibition against several microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 31.25 - 62.5 |

| Staphylococcus aureus | 31.25 - 62.5 |

| Pseudomonas aeruginosa | 31.25 - 62.5 |

| Candida albicans | 62.5 - 125 |

The results suggest that variations in substituents on the sulfur atom do not significantly alter the antimicrobial efficacy of these compounds .

Antifungal Activity

The compound has also shown promising antifungal activity against various strains of fungi, particularly Candida species. The structure–activity relationship indicates that the presence of bromine and allyl groups enhances antifungal potency .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of triazole derivatives. For instance, a study evaluated the cytotoxic effects of various triazole-linked compounds against multiple cancer cell lines, including colorectal and breast cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| HCT-15 (Colorectal) | 10.5 |

| MCF-7 (Breast) | 8.2 |

| A549 (Lung) | 12.0 |

The findings indicate that the compound's structural features contribute to its ability to inhibit cancer cell proliferation effectively .

Case Studies

-

Synthesis and Evaluation of Triazole Derivatives

A study synthesized several derivatives of triazole and assessed their biological activities. Among these compounds, those with bromine substitutions exhibited enhanced activity against both microbial and cancer cell lines. The study highlighted the significance of structural modifications in optimizing biological activity . -

Structure–Activity Relationship Analysis

Another investigation focused on the relationship between chemical structure and biological activity among triazole derivatives. It was found that electron-withdrawing groups like bromine significantly improved antimicrobial and anticancer activities compared to electron-donating groups .

Q & A

Basic: What are the standard synthetic routes for 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol, and how is its structural integrity validated?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or alkylation of precursor triazole-thiols. For example:

- Step 1: React 5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol with allyl halides (e.g., allyl bromide) in an alcoholic medium under reflux or microwave irradiation to introduce the allyl group .

- Step 2: Purify via recrystallization or column chromatography.

- Validation: Use FTIR to confirm the thiol (-SH) conversion to thioether (-S-alkyl), ¹H/¹³C NMR to verify allyl group integration (δ 5.0–6.0 ppm for vinyl protons), and elemental analysis to validate stoichiometry .

Basic: What preliminary assays are recommended to screen the biological activity of this compound?

Methodological Answer:

- Antimicrobial Activity: Use the serial dilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Include positive controls like ciprofloxacin .

- Antiradical Activity: Employ the DPPH assay (2,2-diphenyl-1-picrylhydrazyl) to measure free radical scavenging at concentrations ranging from 10⁻³ to 10⁻⁶ M. Monitor absorbance at 517 nm and compare to ascorbic acid as a reference .

Advanced: How can microwave-assisted synthesis optimize the yield and purity of this compound?

Methodological Answer:

Microwave irradiation enhances reaction kinetics and reduces side products:

- Conditions: Use ethanol/water as solvent, 100–150 W power, and 80–100°C for 10–20 minutes. Compare with conventional reflux (6–8 hours at 80°C).

- Outcome: Microwave synthesis improves yield by 15–20% and reduces reaction time by ~90% . Validate purity via HPLC (≥95% peak area) and melting point consistency .

Advanced: What computational strategies predict its binding affinity to biological targets (e.g., EGFR)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into the ATP-binding site of EGFR (PDB: 5WWP). Prioritize conformations with the lowest binding energy (ΔG ≤ -8 kcal/mol) .

- DFT Calculations: Apply B3LYP/6-31G(d) basis sets to analyze electron density distribution and HOMO-LUMO gaps, correlating electronic properties with inhibitory potential .

Advanced: How to resolve contradictions in reported biological activity data (e.g., variable MICs or IC₅₀ values)?

Methodological Answer:

- Assay Standardization: Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL for antimicrobial tests) and solvent controls (DMSO ≤1% v/v).

- Structural Confirmation: Re-validate compound identity via LC-MS to rule out degradation or impurities .

- Dose-Response Analysis: Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals, addressing outliers via Grubbs’ test .

Advanced: What structural modifications improve bioavailability while retaining activity?

Methodological Answer:

- Pro-drug Design: Introduce hydrolyzable groups (e.g., acetylated thiols) to enhance solubility. Monitor stability in simulated gastric fluid (pH 1.2) .

- SAR Studies: Modify the allyl group to bulkier substituents (e.g., cyclopentyl) and assess logP (octanol-water partition coefficient) via shake-flask method . Optimal logP = 2–3 for membrane permeability .

Advanced: How does the 3-bromophenyl moiety influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect: The bromine atom increases electrophilicity at the triazole ring, enhancing nucleophilic attack susceptibility. Quantify via NMR chemical shifts (deshielding of adjacent protons) .

- X-ray Crystallography: Resolve crystal structures to analyze bond angles and planarity, correlating with π-π stacking interactions in protein binding .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thiol group.

- Stability Monitoring: Perform TLC monthly to detect degradation (Rf shifts) and UV-Vis spectroscopy (λmax ~270 nm) to track absorbance changes .

Advanced: How to analyze intermolecular interactions in coordination complexes of this compound?

Methodological Answer:

- Synthesis of Metal Complexes: React with Ni(II), Cu(II), or Zn(II) salts in ethanol. Use molar conductivity to confirm 1:2 (metal:ligand) stoichiometry .

- Characterization: Employ ESR spectroscopy for Cu(II) complexes (g⊥ > g∥ indicates tetragonal distortion) and thermogravimetric analysis (TGA) to assess thermal stability .

Advanced: What mechanistic insights explain its anti-cancer activity in EGFR-targeted therapies?

Methodological Answer:

- PROTAC-like Degradation: The allyl-triazole scaffold binds EGFR’s kinase domain, recruiting E3 ubiquitin ligases for proteasomal degradation. Validate via Western blot (reduced EGFR levels) and flow cytometry (apoptosis induction) .

- Kinase Assays: Use ADP-Glo™ Kinase Assay to measure inhibition of EGFR autophosphorylation (IC₅₀ ≤ 1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.